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Compound of Interest

Compound Name: 3-lodo-4-methylpyridine

Cat. No.: B110743

A detailed guide for researchers, scientists, and drug development professionals on the X-ray
crystal structure of a 3-iodo-pyridine derivative, offering a comparative analysis with related
halogenated and non-halogenated analogues. This guide provides supporting crystallographic
data, detailed experimental protocols, and workflow visualizations.

While the specific X-ray crystal structure of 3-iodo-4-methylpyridine is not publicly available in
crystallographic databases as of this guide's compilation, a comprehensive analysis can be
conducted by examining a closely related, more complex derivative: 3-iodo-2-(4-
methoxyphenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one. This compound provides a
valuable model for understanding the structural implications of the iodo-substituent on a
nitrogen-containing heterocyclic system.

For a robust comparison, this guide evaluates its crystal structure against three key
alternatives:

e Its direct bromo-analogue, 3-bromo-2-(4-bromophenyl)-1-methylsulfonyl-2,3-dihydroquinolin-
4(1H)-one, to assess the impact of halogen substitution (I vs. Br).[1][2]

e The pyridine-diiodine (1/1) adduct, to illustrate the nature of non-covalent interactions
between a pyridine ring and iodine.[3][4]

o 4-Methylpyridine-N-oxide, serving as a proxy for the basic 4-methylpyridine scaffold to
provide a baseline for the ring geometry without the iodo-substituent.[5][6][7]
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Data Presentation: Crystallographic and Geometric
Comparison

The following tables summarize the key crystallographic and geometric parameters obtained

from single-crystal X-ray and neutron diffraction studies.

Table 1: Crystallographic Data Comparison

3-lodo- 3-Bromo- . 4-
. L . ... Pyridine- .

dihydroquinoli  dihydroquinoli o Methylpyridine
Parameter diiodine ]

none none -N-oxide (at

o o Adduct

Derivative Derivative 250K)
Formula C17H16INO4S Ci16H14BrNOS CsHsN:I2 CesH7NO
Crystal System Monoclinic Monoclinic Monoclinic Tetragonal

Not specified in
Space Group P2i/c P2i/c ) [41/amd
snippet
a (R) 11.018(2) 10.953(4) 9.2432(6) 7.941(2)
b (A) 8.015(2) 7.989(3) 4.3392(2) 7.941(2)
c(A) 20.446(4) 20.370(8) 20.1953(13) 19.600(5)
a(°) 90 90 90 90
B () 97.43(3) 97.04(3) 98.468(3) 90
y (°) 90 90 90 90
Not specified in
Volume (A3) 1790.3(7) 1770.1(12) 801.16(8) ,
snippet

z 4 4 4 8

Note: Data for the dihydroquinolinone derivatives is sourced from the same study for direct

comparability.[1][2]

Table 2. Key Geometric Parameters (Bond Lengths and Angles)
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3-lodo- 3-Bromo- o
. L . ... Pyridine-
dihydroquinoli  dihydroquinoli oo
Parameter diiodine Note
none none
o o Adduct
Derivative Derivative
C(3)-Halogen Data not in Data not in . Covalent bond
Bond Length (A) shippets snippets length.
Non-covalent
N-Halogen Bond
N/A N/A 2.424(8) halogen bond.[3]
Length (A)
[4]
Significantly
I-l Bond Length longer than in
N/A N/A 2.8043(9)
A free |2 (2.715 A).
[4]
The substituents
Torsion Angle (X- o o at C2 and C3
trans-diaxial trans-diaxial N/A

C3-C2-Ar) adopt a trans
configuration.[1]
Demonstrates a

N-I-1 Angle (°) N/A N/A 176.44(18) nearly linear

halogen bond.[4]

Experimental Protocols

The data presented in this guide is derived from single-crystal X-ray diffraction (SC-XRD) and

neutron diffraction experiments. Below is a detailed, generalized methodology for such an

analysis for small organic molecules.

1. Synthesis and Crystallization:

e The target compound (e.g., the 3-iodo-4-methylpyridine derivative) is synthesized and

purified to >98% purity, as confirmed by NMR spectroscopy and mass spectrometry.

» Single crystals suitable for X-ray diffraction are grown using techniques such as slow

evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture of
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solvents), vapor diffusion, or cooling crystallization. The goal is to obtain a crystal larger than
0.1 mm in all dimensions, free from significant cracks or twinning.

. Data Collection:
A suitable single crystal is selected and mounted on a goniometer head.

The crystal is placed within a diffractometer (e.g., a Bruker KAPPAAPEX Il CCD
diffractometer) equipped with an X-ray source, typically Mo Ka (A = 0.71073 A) or Cu Ka
radiation.[4]

The crystal is maintained at a low temperature (e.g., 100-120 K) using a cryostream to
minimize thermal vibrations and potential degradation.[4]

A series of diffraction images are collected as the crystal is rotated through various angles.
The instrument software calculates an optimal data collection strategy to ensure high
completeness and redundancy of the diffraction data.

. Data Reduction and Structure Solution:

The raw diffraction data are processed. This includes integration of reflection intensities,
correction for Lorentz and polarization effects, and applying an absorption correction (e.qg.,
using a multi-scan method like SADABS).[4]

The crystal system and space group are determined from the symmetry of the diffraction
pattern.

The crystal structure is solved using direct methods or Patterson methods (e.g., using
software like SHELXS) to obtain an initial model of the atomic positions.

. Structure Refinement:

The initial structural model is refined against the experimental data using full-matrix least-
squares on F2. This process minimizes the difference between the observed and calculated
structure factors.
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» Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is
modeled as an ellipsoid.

o Hydrogen atoms are often placed in calculated positions and refined using a riding model.

e The final refinement statistics, such as R-factors (e.g., R1, wR2) and goodness-of-fit (S), are
used to assess the quality of the final structure.[4]

5. Data Deposition:

» The final atomic coordinates, bond lengths, angles, and other crystallographic information
are deposited in a public database, such as the Cambridge Structural Database (CSD), to
generate a Crystallographic Information File (CIF).

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction
experiment, from sample preparation to final structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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